molecular formula C16H15NO3 B5786745 N-1,3-benzodioxol-5-yl-2,5-dimethylbenzamide

N-1,3-benzodioxol-5-yl-2,5-dimethylbenzamide

Cat. No. B5786745
M. Wt: 269.29 g/mol
InChI Key: KVVVZKJVSMQWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2,5-dimethylbenzamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity among recreational drug users. Despite its illegal status in many countries, MDMA has been the subject of scientific research due to its potential therapeutic effects. In

Mechanism of Action

N-1,3-benzodioxol-5-yl-2,5-dimethylbenzamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in reward and motivation. The increased levels of these neurotransmitters result in feelings of euphoria, increased sociability, and heightened emotional openness.
Biochemical and Physiological Effects:
This compound has both acute and long-term effects on the body. Acute effects include increased heart rate, blood pressure, and body temperature, as well as dehydration and muscle tension. Long-term effects can include damage to serotonin-producing neurons, which can lead to depression, anxiety, and memory impairment.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2,5-dimethylbenzamide has several advantages and limitations for lab experiments. Its ability to increase empathy and promote emotional openness makes it a useful tool in studying social behavior and interpersonal relationships. However, its potential for abuse and neurotoxicity makes it difficult to conduct long-term studies on its effects.

Future Directions

There are several future directions for N-1,3-benzodioxol-5-yl-2,5-dimethylbenzamide research. One area of interest is the use of this compound in the treatment of PTSD and other mental health disorders. Researchers are also exploring the potential of this compound-assisted psychotherapy in treating addiction, depression, and other conditions. Additionally, there is ongoing research on the neurotoxicity of this compound and ways to mitigate its harmful effects. Overall, this compound is a promising area of research with potential therapeutic applications.

Synthesis Methods

N-1,3-benzodioxol-5-yl-2,5-dimethylbenzamide is synthesized from safrole, a natural oil extracted from the roots of the sassafras tree. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that is usually consumed orally in pill form.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2,5-dimethylbenzamide has been the subject of scientific research due to its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Studies have shown that this compound can increase empathy and promote emotional openness, making it a useful tool in psychotherapy. This compound-assisted psychotherapy involves administering a controlled dose of this compound to patients in a therapeutic setting, where they can explore and process traumatic experiences with the help of a trained therapist.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-3-4-11(2)13(7-10)16(18)17-12-5-6-14-15(8-12)20-9-19-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVVZKJVSMQWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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